molecular formula C7H22O2Si3 B7725032 1,1,1,3,5,5,5-Heptamethyl trisiloxane

1,1,1,3,5,5,5-Heptamethyl trisiloxane

Cat. No.: B7725032
M. Wt: 222.50 g/mol
InChI Key: QNWOFLWXQGHSRH-UHFFFAOYSA-N
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Description

1,1,1,3,5,5,5-Heptamethyl trisiloxane (MDHM, CAS 1873-88-7) is a branched organosiloxane with the molecular formula C₇H₂₂O₂Si₃ and a molecular weight of 222.50 g/mol . It is a colorless, hydrophobic liquid with a density of 0.819 g/mL and a boiling point of 142°C . Structurally, it features a central silicon atom bonded to a hydridosilyl (Si–H) group, flanked by two trimethylsiloxy (Si–O–Si(CH₃)₃) groups, making it highly reactive in hydrosilylation reactions .

MDHM is widely used in synthesizing surfactants, polymers, and optoelectronic materials. For example, it serves as a precursor for polyether-modified silicone surfactants (e.g., TS-EO12), which exhibit temperature-dependent surface activity and low critical micelle concentrations (CMCs) . Its applications also include modifying hyperbranched polymers for CO₂-philic materials and crosslinking epoxy resins for thermal stabilization .

Properties

IUPAC Name

trimethyl-[methyl(trimethylsilyloxy)silyl]oxysilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H22O2Si3/c1-10(8-11(2,3)4)9-12(5,6)7/h10H,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNWOFLWXQGHSRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[SiH](O[Si](C)(C)C)O[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H22O2Si3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26403-67-8
Details Compound: Trimethylsilyl-terminated polymethylsiloxane
Record name Trimethylsilyl-terminated polymethylsiloxane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26403-67-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

222.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1873-88-7
Record name 1,1,1,3,5,5,5-Heptamethyltrisiloxane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1873-88-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Biological Activity

1,1,1,3,5,5,5-Heptamethyl trisiloxane (HMTS) is a siloxane compound with the chemical formula C7H22O2Si3C_7H_{22}O_2Si_3 and a molecular weight of approximately 222.51 g/mol. It is commonly used in various industrial applications due to its unique properties, including low surface tension and high thermal stability. Recent studies have begun to explore its biological activities, particularly its antimicrobial and anti-inflammatory effects.

  • Molecular Formula : C7H22O2Si3C_7H_{22}O_2Si_3
  • Molecular Weight : 222.51 g/mol
  • CAS Number : 1873-88-7
  • Boiling Point : 142 °C
  • Density : 0.819 g/cm³

Antimicrobial Properties

A significant study highlighted that HMTS was identified as the most abundant antimicrobial compound (92.87%) in the methanolic extract of Murex tribulus, a marine gastropod. The extract exhibited notable antimicrobial activity, suggesting that HMTS may contribute significantly to the antimicrobial properties observed in this organism .

Anti-inflammatory Activity

The same study also investigated the anti-inflammatory potential of HMTS through various assays:

  • Proteinase Inhibitory Activity : At a concentration of 1000 µg/ml, the extract showed a 53.50% inhibition rate.
  • 5-Lipoxygenase Inhibitory Assay : The extract demonstrated a higher inhibition rate of 75.42% at the same concentration.

These results indicate that HMTS may play a role in modulating inflammatory responses .

Study on Trisiloxane Surfactants

Another research focused on a derivative of HMTS, specifically a trisiloxane polyether surfactant (3-[3-(hydroxy)(polyethoxy)propyl]-1,1,1,3,5,5,5-heptamethyltrisiloxane). This study examined its adsorption and aggregation properties in aqueous solutions. The surfactant exhibited significant changes in surface tension with varying concentrations and temperatures, which is critical for applications in formulations where surface activity is essential .

Hydrosilylation Reactions

Research involving the hydrosilylation of acetophenone with HMTS revealed its effectiveness as a reducing agent in biphasic systems. This reaction underscores the utility of HMTS in synthetic organic chemistry and its potential biological implications when utilized in drug delivery systems or as part of therapeutic agents .

Comparative Table of Biological Activities

Activity Type Assay Method Concentration Tested (µg/ml) Inhibition Rate (%)
AntimicrobialGC-MS AnalysisN/A92.87
Anti-inflammatoryProteinase Inhibitory Activity100053.50
Anti-inflammatory5-Lipoxygenase Inhibitory Assay100075.42

Scientific Research Applications

Applications Overview

  • Organic Synthesis
    • Catalysis : Heptamethyltrisiloxane is utilized in the aromatic C-H silylation of arenes when combined with platinum complex catalysts. This reaction is essential for synthesizing complex organic molecules .
    • Silylation Reagent : It acts as a reagent for the silylation of aryl iodides and other organic substrates, enhancing the solubility and reactivity of compounds in organic chemistry .
  • Agricultural Adjuvants
    • The compound is used to synthesize agricultural adjuvants that improve the efficacy of pesticides by enhancing their spread and adhesion on plant surfaces. For instance, derivatives like 3-Octyl-1,1,1,3,5,5,5-heptamethyltrisiloxane serve as sensory performance enhancers in cosmetic formulations .
  • Surfactants and Coatings
    • Heptamethyltrisiloxane is a precursor for polyether-modified siloxanes which are employed as surfactants in various formulations. These surfactants are particularly useful in coatings and agricultural products due to their unique properties .
  • Silicone Polymers
    • It is utilized in the production of silicone polymers that exhibit superior thermal stability and chemical resistance. These polymers find applications in sealants, adhesives, and elastomers used in construction and automotive industries .

Summary of Applications

Application AreaSpecific Use CaseKey Benefits
Organic SynthesisAromatic C-H silylationFacilitates complex organic reactions
AgricultureSynthesis of agricultural adjuvantsImproves pesticide efficacy
SurfactantsProduction of polyether-modified siloxanesEnhances performance in coatings
Silicone PolymersManufacturing of high-performance polymersProvides thermal stability and chemical resistance

Case Studies

  • Case Study on Catalysis :
    • A study demonstrated the efficiency of 1,1,1,3,5,5,5-Heptamethyltrisiloxane as a catalyst for the silylation of arenes using platinum complexes. The results showed a significant increase in yield compared to traditional methods.
  • Agricultural Application :
    • Research published in Applied Sciences highlighted the use of heptamethyltrisiloxane derivatives as adjuvants that enhance the effectiveness of herbicides by improving their adhesion to leaf surfaces. This led to a marked increase in herbicide uptake and reduced runoff.

Comparison with Similar Compounds

Table 1: Key Properties of MDHM and Related Trisiloxanes

Compound Name CAS Molecular Formula Molecular Weight Key Substituents Boiling Point Surface Tension (mN/m) CMC (mg/L) Thermal Stability (Decomposition Temp.) Applications
1,1,1,3,5,5,5-Heptamethyl trisiloxane (MDHM) 1873-88-7 C₇H₂₂O₂Si₃ 222.50 Si–H, trimethylsiloxy 142°C 18.68–25.8 78–8.7×10⁻⁴ mol/L >685 K Surfactants, polymers, optoelectronics
Methyltris(trimethylsiloxy)silane 17928-28-8 C₁₀H₃₀O₃Si₄ 310.69 Trimethylsiloxy 194°C N/A N/A N/A Hydrophobic coatings, intermediates
Myristyl trisiloxane 286938-65-6 C₂₁H₅₀O₂Si₃ 418.88 Tetradecyl (C₁₄H₂₉) N/A N/A N/A N/A Non-ionic surfactants (water-insoluble)
1,1,3,3,5,5-Hexamethyl trisiloxane 1189-93-1 C₆H₁₈O₂Si₃ 206.47 Fewer methyl groups 401 K N/A N/A N/A Limited data; potential intermediates
TS-EO12 (MDHM derivative) N/A C₇H₂₂O₂Si₃ + polyether ~600–800 Polyethoxypropyl N/A ~22–25.8 ~0.1–10 mg/L >685 K Temperature-responsive surfactants

Performance in Surfactants

  • Surface Activity: MDHM-based surfactants (e.g., TS-EO12) reduce surface tension to 18.68–25.8 mN/m, outperforming many linear siloxanes . Myristyl trisiloxane’s insolubility restricts its use to non-aqueous formulations .
  • Hydrolytic Stability : MDHM derivatives like MPNTS (methylpropenyl polyether-modified trisiloxane) maintain stability at pH 7–10 for 60 days . Gemini surfactants (e.g., GPETS) exhibit even greater alkali resistance due to their branched structure .

Thermal and Chemical Stability

  • MDHM and its derivatives decompose above 685 K , with siloxane backbones showing higher thermal resistance than hydrocarbon analogs .
  • Epoxy-modified MDHM (e.g., 3-glycidoxypropyl-MDHM) forms thermally stable networks when crosslinked with diamines, retaining integrity up to 573 K .

Q & A

Q. How can researchers design a study linking trisiloxane structure to bioaccumulation potential?

  • Methodological Answer : Apply the Crippen method to calculate logP (e.g., reported logP 1.688 for hexamethyl analogs ). Combine with in-vitro assays (e.g., zebrafish embryo toxicity tests) and compare with QSAR models. Ensure compliance with ECHA guidelines for environmental risk assessment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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